2-Fluorobenzohydrazide hydrochloride
Description
Properties
IUPAC Name |
2-fluorobenzohydrazide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O.ClH/c8-6-4-2-1-3-5(6)7(11)10-9;/h1-4H,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHCUUCMYJSKKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Hydrazine Hydrate Reduction of Methyl 2-Fluorobenzoate
This method, described in recent literature, involves the reduction of methyl 2-fluorobenzoate with hydrazine hydrate:
| Step | Reagents & Conditions | Yield | Notes | |
|---|---|---|---|---|
| 1 | Methyl 2-fluorobenzoate (6 g, 0.038 mol) in ethanol | - | Starting ester | |
| 2 | Hydrazine hydrate (2.87 g, 0.057 mol), added dropwise | - | Heated to 90°C, maintained for 5 hours | High yield (94%) with melting point 105–107°C; product characterized by NMR and IR |
This route offers high efficiency and purity, with the hydrazide precipitating upon cooling and washing.
Method B: Hydrazine Addition to 2-Fluorobenzoic Acid Derivatives
Alternatively, hydrazine reacts with 2-fluorobenzoic acid derivatives activated by carbodiimides or other coupling agents, but this method is less common due to complexity.
Conversion of 2-Fluorobenzohydrazide to Hydrochloride Salt
The conversion to the hydrochloride salt is achieved through acid-base reactions, with two main approaches:
Method A: Direct Acidification
- Dissolve the hydrazide in ethanol or water.
- Add aqueous hydrochloric acid dropwise under stirring.
- The hydrochloride precipitates as a white crystalline solid upon cooling.
| Conditions | Reagents | Yield | Purity | Remarks |
|---|---|---|---|---|
| Room temperature | Aqueous HCl (37%) | Approx. 89% | High purity (99–99.8%) | Filtration and washing yield pure hydrochloride |
Method B: Neutralization of Crude Base
- The crude hydrazide is melted at 55–60°C.
- It is then reacted with 20% hydrochloric acid at 60–65°C.
- The mixture is cooled to 10°C, filtered, and washed to obtain the hydrochloride.
This method ensures high yield and purity, with the product characterized by melting point and titration analyses.
Alternative Synthesis Routes
Diazotization and Reduction Pathway
As per patent EP0723953A1, an alternative involves diazotization of 2-fluoroaniline followed by reduction with bisulfite to form 2-fluorophenylhydrazine, which can be subsequently converted to the hydrochloride:
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | Diazotization of 2-fluoroaniline | Produces diazonium salt |
| 2 | Reduction with bisulfite | Forms 2-fluorophenylhydrazine disulfonate |
| 3 | Hydrolysis with hydrochloric acid | Yields 2-fluorophenylhydrazine hydrochloride |
This pathway is advantageous for producing high-purity hydrazine derivatives suitable for further applications.
Summary Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Hydrazine reduction | Methyl 2-fluorobenzoate | Hydrazine hydrate | 90°C, 5h | 94 | High purity, straightforward |
| Acidic hydrolysis | Hydrazide + HCl | Aqueous HCl | Room temp to 65°C | 89–99.8 | Produces high-quality hydrochloride |
| Diazotization | 2-Fluoroaniline | Sodium nitrite, bisulfite | Cold, controlled | Variable | Suitable for specialized applications |
Research Findings and Considerations
- The choice of method depends on desired purity, scale, and application.
- The direct reduction of methyl esters is preferred for laboratory-scale synthesis due to simplicity and high yield.
- Diazotization offers an alternative route for producing hydrazine derivatives with minimal impurities.
- Handling of hydrazine compounds requires safety precautions due to toxicity and volatility.
- The purification process, especially washing and recrystallization, significantly impacts the final product's quality.
Chemical Reactions Analysis
Types of Reactions: 2-Fluorobenzohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form 2-fluorobenzoic acid.
Reduction: Reduction reactions can convert it into 2-fluorobenzylamine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: 2-Fluorobenzoic acid.
Reduction: 2-Fluorobenzylamine.
Substitution: Various substituted hydrazides depending on the reagents used.
Scientific Research Applications
Synthesis of 2-Fluorobenzohydrazide Hydrochloride
The synthesis of 2-fluorobenzohydrazide typically involves the reaction of 2-fluorobenzoyl chloride with hydrazine hydrate under controlled conditions. This reaction can yield various derivatives, which can be further modified to enhance their biological activity.
Synthesis Methodology
- Starting Materials: 2-Fluorobenzoyl chloride and hydrazine hydrate.
- Reaction Conditions: Typically conducted at low temperatures (0–5 °C) to minimize side reactions.
- Yield: The reaction can achieve yields around 30-50%, depending on the specific conditions used.
Antibacterial Properties
Recent studies have highlighted the antibacterial properties of compounds derived from 2-fluorobenzohydrazide. For instance, derivatives such as N-(2-chloro-5-nitrobenzylidene)-2-fluorobenzohydrazide have shown effective antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis .
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(2-chloro-5-nitrobenzylidene)-2-fluorobenzohydrazide | Staphylococcus aureus | 23.33 μM |
| N-(2-chloro-5-nitrobenzylidene)-2-fluorobenzohydrazide | Bacillus subtilis | 11.66 μM |
This suggests that modifications to the benzohydrazide structure can lead to enhanced antimicrobial efficacy, making it a candidate for further development in antibiotic research.
Antioxidant Activity
In addition to its antibacterial properties, derivatives of 2-fluorobenzohydrazide have been studied for their antioxidant activities. Research indicates that certain hydrazone derivatives exhibit significant radical scavenging activity, which may have implications for therapeutic applications in oxidative stress-related diseases .
Potential Applications in Drug Development
The unique chemical structure of this compound allows it to serve as a scaffold for designing new drugs. Its fluorinated nature often enhances the pharmacokinetic properties of compounds, such as increased metabolic stability and improved binding affinity to biological targets.
Medicinal Chemistry
The incorporation of fluorine into drug candidates is known to modify their biological properties significantly. For example:
- Fluorinated Compounds: Fluorinated benzohydrazides can enhance lipophilicity and bioavailability, leading to better therapeutic outcomes.
- Drug Design: The hydrazone derivatives synthesized from 2-fluorobenzohydrazide are being explored for their potential use in treating conditions like Hurler syndrome due to their readthrough-inducing activity .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of novel hydrazones derived from 2-fluorobenzohydrazide:
- A recent investigation focused on synthesizing new piperdin-derived compounds featuring the fluoro-benzohydrazide scaffold, demonstrating promising antioxidant properties through molecular docking studies .
- Another study evaluated triaryl derivatives that exhibited significant biological activity, indicating the versatility of the benzohydrazide framework in drug discovery .
Mechanism of Action
The mechanism of action of 2-fluorobenzohydrazide hydrochloride depends on its specific application. In biological systems, it may interact with
Biological Activity
2-Fluorobenzohydrazide hydrochloride (C7H7FN2O·HCl) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom on the benzene ring, which significantly influences its biological activity. The chemical formula is represented as follows:
- Molecular Formula : C7H7FN2O·HCl
- Molecular Weight : 172.60 g/mol
The presence of the fluorine atom enhances lipophilicity, which can improve the compound's bioavailability and interaction with biological targets.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties against various bacterial strains. A study evaluated its effectiveness using Minimum Inhibitory Concentration (MIC) assays against common pathogens.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Reference Compound (Kanamycin) | MIC (µg/mL) |
|---|---|---|---|
| Escherichia coli | 32 | 8 | |
| Staphylococcus aureus | 16 | 4 | |
| Pseudomonas aeruginosa | 64 | 16 | |
| Bacillus subtilis | >128 | 8 |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. The compound was tested against several fungal strains, including Candida albicans and Aspergillus niger.
Table 2: Antifungal Activity of this compound
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 32 |
| Aspergillus niger | 64 |
Anticancer Potential
The anticancer effects of hydrazone derivatives, including this compound, have been explored in various studies. The compound has been noted for its ability to induce apoptosis in cancer cells through different mechanisms.
Case Study: Anticancer Activity Against Breast Cancer Cells
A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results showed that treatment with the compound led to:
- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µM.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Disruption of Membrane Integrity : It could compromise the integrity of microbial membranes, leading to cell death.
- Induction of Oxidative Stress : The presence of fluorine may enhance oxidative stress within cells, contributing to apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Differences
Table 1: Crystallographic Data of Selected Benzohydrazide Derivatives
- Key Observations: Fluorine substitution in 2-fluorobenzohydrazide derivatives reduces steric hindrance compared to bulkier groups (e.g., methyl or chloro), enabling tighter molecular packing and stronger hydrogen bonds (N–H···O) . The monoclinic crystal system is common among these derivatives, but lattice parameters vary significantly due to substituent effects. For instance, bulky groups like diethylamino increase unit cell volume .
Table 2: Antimicrobial Activity of Selected Hydrazide Derivatives
- Key Findings: Fluorine and bromine substituents synergistically enhance antimicrobial activity. For instance, compound 1 shows 3-fold higher potency against S. aureus than chloro derivatives . Non-fluorinated analogs (e.g., 2-methylphenylhydrazine hydrochloride) exhibit negligible activity due to poor membrane permeability .
Physicochemical Properties
Table 3: Physical Properties of Selected Compounds
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-fluorobenzohydrazide hydrochloride and its derivatives?
- Methodological Answer : The compound is typically synthesized by condensing 2-fluorobenzohydrazide with substituted benzaldehydes. For example, derivatives like N’-(3,5-dibromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide are formed by reacting equimolar amounts of 2-fluorobenzohydrazide with 3,5-dibromo-2-hydroxybenzaldehyde in methanol under ambient stirring for ~30 minutes . Solvent evaporation yields crystalline products, with yields often exceeding 90% .
Q. What analytical techniques are essential for characterizing 2-fluorobenzohydrazide derivatives?
- Methodological Answer : Key techniques include:
- Elemental analysis to confirm stoichiometry.
- FT-IR spectroscopy to identify functional groups (e.g., C=O stretching at ~1600–1650 cm⁻¹ for hydrazones) .
- Single-crystal X-ray diffraction to resolve molecular geometry and intermolecular interactions. For example, monoclinic crystal systems (space group C2/c or P21/c) with unit cell parameters (e.g., a = 36.0853 Å, β = 109.973°) are common .
- NMR spectroscopy (e.g., ¹H and ¹³C) to confirm proton environments and substituent effects .
Q. How is the purity of synthesized derivatives validated?
- Methodological Answer : Purity is assessed via high-performance liquid chromatography (HPLC) or melting point analysis . For instance, derivatives like N’-(4-diethylamino-2-hydroxybenzylidene)-2-fluorobenzohydrazide exhibit sharp melting points and R¹ values < 0.08 in X-ray refinement, indicating high crystallinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield or selectivity in synthesizing 2-fluorobenzohydrazide derivatives?
- Methodological Answer : Optimization involves:
- Solvent selection : Methanol or ethanol is preferred due to high solubility of reactants and mild reaction conditions .
- Temperature control : Room temperature minimizes side reactions, while reflux may accelerate kinetics for less reactive aldehydes.
- Catalyst use : Acidic or basic catalysts (e.g., glacial acetic acid) can enhance imine bond formation .
- Stoichiometric ratios : A 1:1 molar ratio of hydrazide to aldehyde ensures minimal unreacted starting material .
Q. What strategies resolve contradictions in antimicrobial activity data across studies?
- Methodological Answer : Discrepancies may arise from:
- Strain variability : Activity against Bacillus subtilis vs. Escherichia coli can differ due to cell wall structures. Standardized testing (e.g., MTT assay ) under controlled conditions (pH, temperature) reduces variability .
- Substituent effects : Electron-withdrawing groups (e.g., Br, F) enhance activity by increasing membrane permeability. For example, brominated derivatives show higher inhibition (IC₅₀ ~57 nM) compared to non-halogenated analogs .
- Data normalization : Express activity relative to positive controls (e.g., ampicillin) and account for solvent effects (e.g., DMSO toxicity) .
Q. How do halogen substituents (F, Br) influence the biological activity and crystal packing of 2-fluorobenzohydrazide derivatives?
- Methodological Answer :
- Biological activity : Fluorine’s electronegativity enhances hydrogen bonding with microbial enzymes, while bromine’s bulkiness disrupts membrane integrity. For example, 3,5-dibromo derivatives exhibit 2–3-fold higher antifungal activity against Candida albicans compared to mono-halogenated analogs .
- Crystal packing : Halogens participate in halogen bonding (C–X⋯O/N) and π–π stacking. In N’-(2,4-dichlorobenzylidene)-2-fluorobenzohydrazide, Cl⋯O interactions (2.95–3.10 Å) stabilize the lattice .
Q. What computational or experimental methods validate the structure-activity relationship (SAR) of 2-fluorobenzohydrazide derivatives?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., bacterial dihydrofolate reductase) .
- QSAR modeling : Correlate substituent parameters (Hammett constants, logP) with bioactivity data to predict novel analogs .
- Crystallography : Resolve ligand-enzyme complexes (e.g., PDB structures) to identify critical binding motifs .
Methodological Notes for Data Interpretation
- X-ray data refinement : Use SHELXL (via Olex2) for structure solution. For example, refinement of N’-(2,4-dichlorobenzylidene)-2-fluorobenzohydrazide achieved R¹ = 0.0564 using multi-scan absorption corrections .
- Antimicrobial assays : Include positive controls (e.g., fluconazole for fungi) and solvent blanks to isolate compound-specific effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
